({4-[(Dimethylamino)methyl]pyrrolidin-3-yl}methyl)dimethylamine

Catalog No.
S13811903
CAS No.
M.F
C10H23N3
M. Wt
185.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
({4-[(Dimethylamino)methyl]pyrrolidin-3-yl}methyl)...

Product Name

({4-[(Dimethylamino)methyl]pyrrolidin-3-yl}methyl)dimethylamine

IUPAC Name

1-[4-[(dimethylamino)methyl]pyrrolidin-3-yl]-N,N-dimethylmethanamine

Molecular Formula

C10H23N3

Molecular Weight

185.31 g/mol

InChI

InChI=1S/C10H23N3/c1-12(2)7-9-5-11-6-10(9)8-13(3)4/h9-11H,5-8H2,1-4H3

InChI Key

LCPDRGOLBARZTM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1CNCC1CN(C)C

The compound ({4-[(Dimethylamino)methyl]pyrrolidin-3-yl}methyl)dimethylamine, also known as 1,1’-((3S,4S)-Pyrrolidine-3,4-diyl)bis(N,N-dimethylmethanamine), is a complex organic molecule characterized by a pyrrolidine ring substituted with dimethylmethanamine groups. Its molecular formula is C10H23N3C_{10}H_{23}N_3, and it has a molecular weight of 185.31 g/mol. The compound exhibits unique stereochemistry, contributing to its distinctive chemical and biological properties.

, including:

  • Oxidation: It can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions may involve lithium aluminum hydride as a reducing agent.
  • Substitution: Nucleophilic substitution reactions can occur, where the dimethylmethanamine groups are replaced by other nucleophiles under suitable conditions.

The specific products formed from these reactions depend on the reagents and conditions used during the reaction process.

Research into the biological activity of this compound suggests potential roles in various biochemical pathways. It may interact with specific enzymes or receptors, influencing cellular processes such as signal transduction and metabolic regulation. The compound's unique structure allows for exploration in therapeutic contexts, particularly in drug development targeting specific molecular pathways.

The synthesis of ({4-[(Dimethylamino)methyl]pyrrolidin-3-yl}methyl)dimethylamine typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Dimethylamino Groups: This is often done via substitution reactions using dimethylamine as a reagent.
  • Purification: The final product is purified to ensure high yield and purity, which may involve crystallization or chromatography techniques.

Industrial methods may utilize catalysts and optimized conditions to enhance efficiency and scalability.

The compound has diverse applications across various fields:

  • Chemistry: It serves as a building block in organic synthesis and as a ligand in coordination chemistry.
  • Biology: Investigated for its potential role in biochemical studies and as a probe in molecular biology.
  • Medicine: Explored for therapeutic potential in drug development, particularly for targeting specific molecular pathways.
  • Industry: Used in producing specialty chemicals and materials with unique properties.

Studies on the interactions of this compound with biological targets have revealed its potential to modulate enzyme activities and receptor functions. These interactions can lead to significant changes in cellular signaling pathways, making it a candidate for further research in pharmacology and medicinal chemistry.

Similar compounds include:

  • N,N-Dimethyl(3-pyrrolidinyl)methanamine (CAS No. 99724-17-1)
  • (3S,5R)-5-[(dimethylamino)methyl]pyrrolidin-3-ol dihydrochloride
  • (3S,5R)-5-[(methylamino)methyl]pyrrolidin-3-ol
  • (3S,5R)-5-[(ethylamino)methyl]pyrrolidin-3-ol

Uniqueness

What sets ({4-[(Dimethylamino)methyl]pyrrolidin-3-yl}methyl)dimethylamine apart from these similar compounds is its specific stereochemistry and the arrangement of functional groups that confer distinct chemical reactivity and biological activity. This uniqueness may enhance its applicability in targeted therapeutic strategies compared to other pyrrolidine derivatives.

XLogP3

0.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

185.189197746 g/mol

Monoisotopic Mass

185.189197746 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-10

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